molecular formula C6H14N2O B11762418 2-(Aminomethyl)-1-methylpyrrolidin-3-ol

2-(Aminomethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B11762418
M. Wt: 130.19 g/mol
InChI Key: HEPMDMIULUHMJW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-methylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-3-one with formaldehyde and ammonium chloride under reductive amination conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amines.

Scientific Research Applications

2-(Aminomethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural stability and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyrrolidine
  • 1-Methylpyrrolidin-3-ol
  • 2-(Aminomethyl)-1-ethylpyrrolidin-3-ol

Uniqueness

2-(Aminomethyl)-1-methylpyrrolidin-3-ol is unique due to the combination of its aminomethyl and methyl substituents on the pyrrolidine ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(aminomethyl)-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-8-3-2-6(9)5(8)4-7/h5-6,9H,2-4,7H2,1H3

InChI Key

HEPMDMIULUHMJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1CN)O

Origin of Product

United States

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